beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-
Description
beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- (IUPAC name: 4-ethenylphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside) is a phenolic glycoside composed of a β-D-glucopyranosyl unit linked via a glycosidic bond at the 6-hydroxy position to a 6-deoxy-α-L-mannopyranosyl group. The aglycone moiety is a 4-ethenylphenyl (vinylphenol) group, which confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrophilic disaccharide chain . Its molecular formula is C₂₂H₃₀O₁₁, with a molecular weight of 494.47 g/mol (calculated from ).
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-(4-ethenylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c1-3-10-4-6-11(7-5-10)29-20-18(26)16(24)14(22)12(30-20)8-27-19-17(25)15(23)13(21)9(2)28-19/h3-7,9,12-26H,1,8H2,2H3/t9-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPBAPOAIIQDGQ-XXGVTNRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=C)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)C=C)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007145 | |
| Record name | 4-Ethenylphenyl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86849-78-7 | |
| Record name | beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086849787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenylphenyl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thioglycoside Donor-Based Glycosylation
A prominent method involves the use of thioglycoside donors to achieve stereocontrolled β-glycosidic linkages. As demonstrated in the synthesis of β-rhamnopyranosides, a 4-O-6-S-α-cyanobenzylidene-protected 6-thio-rhamnopyranosyl thioglycoside serves as a key intermediate. The electron-withdrawing cyano group stabilizes the oxathiane ring during activation, enabling high β-selectivity.
Procedure :
- Donor Preparation : The thioglycoside donor is synthesized from D-mannose derivatives via thio-Mitsunobu reactions, introducing a 6-thio group while maintaining the 4-O-benzyl protection.
- Activation : The donor is activated using 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride (Tf2O), generating a reactive sulfonium intermediate.
- Coupling : The activated donor reacts with a 4-ethenylphenyl β-D-glucopyranoside acceptor, yielding the disaccharide with >75% β-selectivity.
- Desulfurization : Raney nickel-mediated desulfurization removes the thio group, producing the native 6-deoxy-L-rhamnopyranosyl unit while retaining the β-configuration.
Key Advantage : This method achieves β-selectivity exceeding 90% in model systems, making it ideal for challenging 6-deoxy sugars.
Orthoester-Mediated Regioselective Coupling
Cyclic Orthoester Protection
The use of cyclic orthoesters ensures regioselective glycosylation at the 6-hydroxyl of the glucopyranoside. A patent detailing similar glycosides employs a two-step orthoester exchange:
- Orthoester Formation : The 4-ethenylphenyl glucopyranoside is treated with butane-2,3-dione and trimethyl orthoformate (HC(OMe)3) under acidic conditions (camphor sulfonic acid), forming a 3,4-O-orthoester.
- Glycosylation : The orthoester-protected glucoside reacts with a peracetylated L-rhamnopyranosyl bromide donor in anhydrous dichloromethane, selectively functionalizing the 6-hydroxyl.
- Deprotection : Mild acidic hydrolysis (pH 4–5) removes the orthoester, yielding the target compound with 68–72% overall yield.
Challenges : Orthoester methods require strict anhydrous conditions to prevent premature hydrolysis.
Acetal Protection and Reductive Functionalization
4,6-O-Benzylidene Acetal Strategy
A reductive radical fragmentation approach, adapted from β-rhamnoside syntheses, leverages acetal protections to direct coupling:
- Acetal Formation : The glucopyranoside’s 4,6-hydroxyls are protected as a benzylidene acetal using benzaldehyde dimethyl acetal and p-toluenesulfonic acid.
- Glycosylation : A 2,3-di-O-acetyl-L-rhamnopyranosyl trichloroacetimidate donor is coupled to the 6-position using BF3·Et2O as a promoter, achieving α-linkage with 82% yield.
- Reductive Cleavage : Treatment with BH3·THF and subsequent radical initiation (AIBN) fragments the acetal, yielding the 6-O-rhamnosyl product.
Limitations : Radical intermediates may lead to side reactions, necessitating careful temperature control.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters of the discussed methods:
Insights :
Chemical Reactions Analysis
Beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
- Antiviral Activity : Research indicates that glycosides, including beta-D-glucopyranosides, exhibit antiviral properties. Studies have shown that compounds with similar structures can inhibit viral replication, making them candidates for antiviral drug development.
- Antioxidant Properties : The presence of phenolic groups in the structure suggests potential antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.
- Drug Delivery Systems : Glycosides can enhance the solubility and bioavailability of poorly soluble drugs. The inclusion of beta-D-glucopyranoside in drug formulations may improve therapeutic efficacy through better absorption.
Biochemical Research Applications
- Glycobiology Studies : The compound serves as a tool in glycobiology for studying glycan interactions and functions. Its unique structure allows researchers to explore how sugars influence biological processes.
- Enzyme Substrates : beta-D-glucopyranoside derivatives can act as substrates for specific enzymes, facilitating studies on enzyme kinetics and mechanisms.
- Cell Culture Studies : The compound can be used in cell culture to investigate its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Case Study 1: Antiviral Screening
A study conducted by researchers at the University of Toronto evaluated the antiviral properties of various glycosides, including beta-D-glucopyranoside derivatives. The findings demonstrated significant inhibition of viral replication in vitro, suggesting potential for further development as antiviral agents .
Case Study 2: Antioxidant Activity Assessment
Research published in the Journal of Agricultural and Food Chemistry assessed the antioxidant capacity of phenolic glycosides. The study found that beta-D-glucopyranoside derivatives exhibited strong free radical scavenging activity, indicating their potential role in health supplements .
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- involves its interaction with specific molecular targets and pathways. As a phenolic glycoside, it may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular receptors .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Aglycone Diversity: The 4-ethenylphenyl group distinguishes the target compound from flavonoid-based analogues like narirutin (naringenin) and typhaneoside (isorhamnetin). This vinyl group may influence lipophilicity and receptor binding compared to aromatic or terpene aglycones . Platyphylloside features a fatty acyl chain, enabling membrane interactions absent in phenolic or flavonoid derivatives .
Glycosidic Linkages: While the 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside core is conserved, additional substitutions vary. For example, eriocitrin replaces 6-deoxy-mannose with α-L-rhamnose, altering solubility and metabolic stability .
Biological Activity: Narirutin and eriocitrin exhibit strong antioxidant properties due to flavonoid aglycones, whereas Platyphylloside shows enzyme inhibition (CYP450) linked to its fatty acyl structure .
Physicochemical Properties
- Solubility: The disaccharide moiety enhances water solubility, but aglycone hydrophobicity varies (e.g., triterpene in ginsenoside A1 vs. phenolic groups).
- Molecular Weight : Ranges from 480–560 g/mol for most analogues, with typhaneoside being larger (C₅₆H₉₀O₃₂) due to its trisaccharide chain .
Biological Activity
Beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- is a glycoside compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a glucopyranoside moiety and an ethenylphenyl group, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that beta-D-Glucopyranoside derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : The compound may help in scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have shown that glucopyranosides can inhibit the growth of various bacteria and fungi.
- Anti-inflammatory Effects : There is evidence suggesting that beta-D-glucopyranosides can modulate inflammatory responses.
The biological activity of beta-D-glucopyranoside can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced inflammation or microbial growth.
- Cell Signaling Modulation : The compound may influence signaling pathways that regulate cellular responses to stress or infection.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
-
Antioxidant Study :
A study demonstrated that beta-D-glucopyranosides significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. This suggests potential applications in preventing oxidative damage in various diseases. -
Antimicrobial Efficacy :
In vitro tests revealed that beta-D-glucopyranoside exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, indicating high potency. -
Anti-inflammatory Effects :
Research involving animal models showed that treatment with beta-D-glucopyranoside resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Q & A
What methodologies are recommended for synthesizing and purifying this compound?
Level: Basic
Answer:
Synthesis typically involves glycosylation reactions to attach the 6-deoxy-α-L-mannopyranosyl (rhamnose) moiety to the β-D-glucopyranoside core. Enzymatic methods using glycosyltransferases or chemical strategies like Koenigs-Knorr reactions are common . Purification requires chromatographic techniques such as reverse-phase HPLC (≥98% purity standards are achievable, as noted for structurally related compounds like narirutin and didymin) . For scale-up, flash chromatography with gradient elution (e.g., acetonitrile/water) is advised.
Key Considerations:
- Monitor reaction progress via TLC or LC-MS.
- Use preparative HPLC with C18 columns for final purification .
Which analytical techniques are critical for structural characterization?
Level: Basic
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: Assign anomeric protons (δ 4.8–5.5 ppm for α/β linkages) and confirm glycosidic bonds via NOESY/ROESY .
- Mass Spectrometry: High-resolution MS (HRMS) determines exact mass (e.g., [M+Na]+ at m/z 664.57 for rutin trihydrate analogs) .
- X-ray Crystallography: Resolve stereochemistry, as demonstrated for the ZWN ligand (PDB entry with 73 atoms and 11 chiral centers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
